molecular formula C5H3ClO4S2 B3324493 5-Chloro-3-sulfinothiophene-2-carboxylic acid CAS No. 187746-97-0

5-Chloro-3-sulfinothiophene-2-carboxylic acid

Cat. No.: B3324493
CAS No.: 187746-97-0
M. Wt: 226.7 g/mol
InChI Key: BHNLEKOHMPGJAH-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Modern Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the world of organic chemistry. mdpi.comnih.gov Its unique electronic and structural properties make it a valuable building block in the synthesis of a wide range of organic materials and pharmacologically active compounds. mdpi.comresearchgate.net The aromaticity of the thiophene ring allows for facile and controllable substitution at its various positions, enabling the creation of a diverse library of derivatives. mdpi.com

Thiophene-based compounds have found applications in numerous fields, including as antidepressants, neuroleptics, antidiabetics, and antihypertensives. researchgate.net Furthermore, the thiophene ring is a key component in the development of advanced materials such as liquid crystals, light-emitting diodes, and photovoltaic materials. researchgate.net The versatility of the thiophene scaffold lies in its ability to be readily modified, with common strategies including the introduction of electroactive or solubilizing groups. mdpi.com These modifications can influence the planarity and electron density of the final products, thereby tuning their physical and chemical properties. mdpi.com

Role of Sulfur-Oxo Derivatives and Carboxylic Acid Functionalities in Contemporary Chemical Research

The introduction of sulfur-oxo functional groups, such as sulfinyl (-SO) and sulfonyl (-SO2), onto organic scaffolds significantly alters their chemical and physical properties. Sulfur oxoacids are a class of chemical compounds containing sulfur, oxygen, and hydrogen, with sulfuric acid being the most well-known. wikipedia.org These functional groups are known to influence the electronic nature of the molecule and can participate in various chemical transformations. For instance, a sulfinyl group can be oxidized to a sulfonyl derivative or reduced to a sulfide (B99878).

Carboxylic acid functionalities (-COOH) are of paramount importance in both pharmaceuticals and agrochemicals. researchgate.netwiley-vch.de The presence of a carboxylic acid group can enhance the water solubility of a compound, a crucial factor for bioavailability. researchgate.netwiley-vch.de At physiological pH, the carboxylic acid group is typically ionized, which can facilitate interactions with biological targets. researchgate.net This functional group can act as a hydrogen bond donor or acceptor, playing a critical role in the binding of a molecule to its target enzyme or receptor. researchgate.net In medicinal chemistry, the carboxylic acid moiety is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. aakash.ac.in

Overview of Academic Research Trajectories for 5-Chloro-3-sulfinothiophene-2-carboxylic acid and Related Systems

Academic research surrounding this compound and its analogs has been primarily focused on its utility as a synthetic intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry. google.comgoogle.com The compound itself is characterized by a thiophene ring substituted with a chlorine atom, a sulfino group, and a carboxylic acid group.

The synthesis of this compound typically involves the sulfination of a 5-chlorothiophene-2-carboxylic acid precursor. Researchers have explored various synthetic routes to access this and related structures, including the chlorination of 3-sulfinothiophene-2-carboxylic acid.

The unique combination of functional groups on the thiophene ring makes it a versatile building block. The chlorine atom at the 5-position enhances the reactivity of the ring towards electrophilic substitution and cross-coupling reactions. The sulfinyl group can be further manipulated through oxidation or reduction, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.

Computational studies, such as molecular docking simulations, have been employed to investigate the potential interactions of related sulfamoyl derivatives with biological targets like bacterial dihydropteroate (B1496061) synthase (DHPS). These studies suggest that the functional groups present on the thiophene ring play a crucial role in the binding affinity and potential biological activity of these compounds. The research trajectory for this class of compounds is geared towards the synthesis of novel derivatives with tailored properties for potential applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-sulfinothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-3-1-2(12(9)10)4(11-3)5(7)8/h1H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNLEKOHMPGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187746-97-0
Record name 5-Chloro-3-sulfinothiophene-2-carboxylic acid
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Mechanistic Investigations of 5 Chloro 3 Sulfinothiophene 2 Carboxylic Acid Reactivity

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, amides, acid anhydrides, and acyl halides, as well as decarboxylation under specific conditions.

Esterification and Amidation Reaction Mechanisms

The conversion of 5-Chloro-3-sulfinothiophene-2-carboxylic acid into its corresponding esters and amides typically proceeds through nucleophilic acyl substitution.

Esterification: The esterification of this compound is commonly achieved through the Fischer esterification method. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the tetrahedral intermediate collapses to reform the carbonyl double bond. chemguide.co.ukyoutube.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

Amidation: Amidation reactions follow a similar nucleophilic acyl substitution pathway. However, direct reaction with an amine can be slow and often requires high temperatures. A more common approach involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, before reacting it with an amine or ammonia. libretexts.org If reacting directly, two equivalents of the amine are often required; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid and the protonated amine formed during the reaction. libretexts.org

ReactionReagentConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol)Acid Catalyst (e.g., H₂SO₄), HeatMethyl 5-chloro-3-sulfinothiophene-2-carboxylate
AmidationAmine (e.g., Ammonia, Methylamine)Heat or conversion to acyl halide5-Chloro-3-sulfinothiophene-2-carboxamide

Decarboxylation Pathways and Conditions

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While stable under normal conditions, the decarboxylation of heteroaromatic carboxylic acids like this compound can be induced under specific, often harsh, conditions.

Pathways for decarboxylation can include:

Thermal Decarboxylation: Heating the compound to high temperatures, sometimes in the presence of a copper catalyst, can promote the elimination of CO₂.

Acid-Catalyzed Decarboxylation: In some cases, strong acids at elevated temperatures can facilitate the removal of the carboxyl group.

Silver-Catalyzed Decarboxylation: The use of silver carbonate (Ag₂CO₃) in a solvent like DMSO has been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

The specific conditions required for the efficient decarboxylation of this compound are not extensively detailed in the literature, suggesting that this functional group is relatively stable.

Formation and Reactivity of Acid Anhydrides and Acyl Halides

To enhance the reactivity of the carboxylic acid, it can be converted into more potent electrophilic species like acyl halides and acid anhydrides.

Acyl Halide Formation: The most common method to synthesize an acyl halide from a carboxylic acid is by treating it with a halogenating agent. Thionyl chloride (SOCl₂) is frequently used to produce the corresponding acyl chloride, 5-Chloro-3-sulfinothiophene-2-carbonyl chloride. Phosphorus pentachloride (PCl₅) is another possible reagent.

Acid Anhydride Formation: Symmetrical acid anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, though this often requires high temperatures. A more controlled method involves reacting an acyl halide with a carboxylate salt. youtube.com For instance, 5-Chloro-3-sulfinothiophene-2-carbonyl chloride can react with the sodium salt of this compound to form the corresponding anhydride.

Reactivity: Both acyl halides and acid anhydrides are highly reactive intermediates. They readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including water (hydrolysis to the carboxylic acid), alcohols (esterification), and amines (amidation), often under milder conditions than the parent carboxylic acid. libretexts.orgyoutube.com Their enhanced reactivity is due to the presence of a better leaving group (a halide ion or a carboxylate ion) compared to the hydroxyl group of the carboxylic acid. libretexts.org

Transformations of the Sulfino Group

The sulfino (-SOOH) group, also known as a sulfinic acid group, is an intermediate oxidation state for sulfur and is a key site of reactivity, susceptible to both oxidation and reduction.

Oxidation Reactions: Pathways to Sulfonyl Derivatives

The sulfino group can be readily oxidized to the more stable sulfonyl group (-SO₂OH), which is a sulfonic acid. This transformation can be accomplished using various strong oxidizing agents.

Commonly used oxidants for this purpose include:

Hydrogen peroxide (H₂O₂)

Potassium permanganate (B83412) (KMnO₄)

The reaction results in the formation of 5-Chloro-3-sulfothiophene-2-carboxylic acid. nih.gov This sulfonyl derivative possesses different chemical properties, including increased acidity of the sulfonic acid group compared to the parent sulfinic acid.

Reduction Reactions: Pathways to Sulfide (B99878) Derivatives

Conversely, the sulfino group can be reduced to a sulfide (thioether) functionality. This transformation requires a strong reducing agent capable of deoxygenating the sulfoxide-like group.

A typical reagent used for this reduction is a powerful hydride donor, such as:

Lithium aluminum hydride (LiAlH₄)

This reaction would yield a derivative containing a thiol (-SH) group after workup, as the sulfinic acid is reduced. The specific product would be 5-chloro-3-mercaptothiophene-2-carboxylic acid. It is important to note that strong reducing agents like LiAlH₄ can also reduce the carboxylic acid functionality.

TransformationReagent(s)Functional Group ChangeProduct Name
OxidationH₂O₂, KMnO₄Sulfino (-SOOH) → Sulfonyl (-SO₂OH)5-Chloro-3-sulfothiophene-2-carboxylic acid
ReductionLiAlH₄Sulfino (-SOOH) → Thiol (-SH)5-Chloro-3-mercaptothiophene-2-carboxylic acid

Nucleophilic Addition Reactions at the Sulfur Center

The sulfinyl group (-SO-) in this compound is a key center for nucleophilic attack. The sulfur atom in a sulfinyl group is electrophilic due to the polarization of the S=O bond. Theoretical studies on nucleophilic substitution at sulfinyl sulfur in various derivatives suggest that these reactions predominantly follow an addition-elimination mechanism. This process involves the formation of a transient, tetracoordinate sulfur intermediate.

In the case of this compound, a nucleophile (Nu⁻) would attack the sulfur atom, leading to a trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving group would ideally occupy the apical positions, with the lone pair of electrons on the sulfur atom situated in an equatorial position. The stability of this intermediate is influenced by the nature of the nucleophile and the surrounding substituents on the thiophene (B33073) ring. The subsequent elimination of a leaving group would then yield the final product.

The rate and feasibility of this nucleophilic addition are significantly influenced by the electronic environment of the sulfinyl group. The electron-withdrawing nature of the adjacent carboxylic acid group and the chloro-substituted thiophene ring is expected to enhance the electrophilicity of the sulfinyl sulfur, thereby facilitating nucleophilic attack.

Table 1: Proposed Mechanism for Nucleophilic Addition at the Sulfur Center

StepDescriptionIntermediate/Transition State
1. Nucleophilic AttackA nucleophile attacks the electrophilic sulfur atom of the sulfinyl group.Formation of a tetracoordinate sulfur intermediate (trigonal bipyramidal).
2. EliminationA leaving group departs from the intermediate.Regeneration of a trivalent sulfur species.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, and its reactivity is dictated by the principles of aromatic chemistry, significantly modulated by its substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a σ-complex or arenium ion, followed by the deprotonation to restore aromaticity. The regioselectivity of EAS on substituted thiophenes is governed by the electronic effects of the substituents.

In this compound, the thiophene ring is substituted with three groups: a chloro group at position 5, a sulfinyl group at position 3, and a carboxylic acid group at position 2. The directing effects of these groups determine the position of further electrophilic attack.

Chloro Group (at C5): Halogens are generally deactivating yet ortho, para-directing in electrophilic aromatic substitution. However, in the context of the five-membered thiophene ring, the directing effects can be more complex. The inductive effect (-I) of chlorine deactivates the ring towards electrophilic attack.

Sulfinyl Group (at C3): The sulfinyl group is a deactivating group due to its electron-withdrawing inductive effect. Its directing effect is primarily meta to its position.

Carboxylic Acid Group (at C2): The carboxylic acid group is a strong deactivating group and a meta-director due to both its inductive and resonance effects.

Considering the positions of the existing substituents, the only available position for substitution is C4. The combined deactivating effects of all three substituents would likely make electrophilic aromatic substitution on this molecule challenging, requiring harsh reaction conditions. The incoming electrophile would be directed to the C4 position, which is meta to the carboxylic acid and sulfinyl groups.

Nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are activated by strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In this compound, the chlorine atom at the C5 position can potentially be displaced by a nucleophile. The thiophene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing sulfinyl and carboxylic acid groups. These groups, particularly when positioned to stabilize the negative charge of the Meisenheimer intermediate, facilitate the reaction. For the displacement of the chlorine at C5, the negative charge in the intermediate can be delocalized onto the sulfinyl group at C3 and the carboxylic acid group at C2, thereby stabilizing the intermediate and favoring the substitution reaction. The reaction is generally favored when the electron-withdrawing groups are in positions ortho or para to the leaving group. In this molecule, the sulfinyl and carboxylic acid groups are in positions that can contribute to the stabilization of the intermediate formed upon nucleophilic attack at C5.

Thiophene derivatives, particularly those with oxidized sulfur atoms like thiophene S-oxides or S,S-dioxides, can participate in cycloaddition reactions, acting as dienes in Diels-Alder reactions. While the sulfinyl group in this compound is an S-oxide functionality, its participation in such reactions would depend on the specific reaction conditions and the nature of the dienophile.

Ring-opening reactions of thiophenes are also known, often promoted by strong bases or organometallic reagents. These reactions typically involve nucleophilic attack at the sulfur atom or at a carbon atom of the thiophene ring, leading to the cleavage of a C-S bond. For this compound, the presence of multiple electron-withdrawing groups could potentially make the thiophene ring susceptible to nucleophilic attack and subsequent ring-opening under specific conditions, although this is less common than substitution reactions.

Interplay of Functional Groups in this compound

The reactivity of the thiophene ring and the functional groups is governed by a combination of inductive and resonance effects.

Resonance Effects:

The chloro group has a weak +R effect (electron-donating through resonance) due to its lone pairs, which opposes its -I effect. This is why halogens are ortho, para-directing in EAS.

The sulfinyl group can act as a resonance acceptor (-R effect), delocalizing electron density from the ring, which contributes to its deactivating nature.

The carboxylic acid group has a strong -R effect, withdrawing electron density from the ring and strongly deactivating it towards EAS.

The combination of these effects results in a significantly electron-deficient thiophene ring in this compound. This low electron density makes electrophilic substitution difficult and nucleophilic substitution more favorable. The resonance stabilization of intermediates is a key factor in determining the preferred reaction pathways. For instance, in nucleophilic aromatic substitution, the ability of the sulfinyl and carboxylic acid groups to delocalize the negative charge of the Meisenheimer complex is a critical factor for the reaction to proceed.

Table 2: Summary of Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Effect (EAS)
-Cl-I (withdrawing)+R (donating)Deactivatingortho, para
-SO--I (withdrawing)-R (withdrawing)Deactivatingmeta
-COOH-I (withdrawing)-R (withdrawing)Strongly Deactivatingmeta

Steric Hindrance and Conformational Influences on Reaction Pathways

The reactivity of this compound is intricately governed by the spatial arrangement of its substituents and the conformational flexibility of the thiophene ring system. Steric hindrance, arising from the sheer size of the functional groups, and the molecule's preferred conformations, play a pivotal role in dictating the accessibility of reactive sites and the stability of transition states, thereby influencing the kinetic and thermodynamic outcomes of its chemical transformations.

The substituents on the thiophene ring—a chlorine atom at the 5-position, a sulfinyl group at the 3-position, and a carboxylic acid group at the 2-position—create a sterically crowded environment. This crowding can significantly impact the approach of reagents, particularly in reactions targeting the thiophene ring or the functional groups themselves. For instance, in nucleophilic aromatic substitution reactions, the steric bulk of the adjacent sulfinyl and carboxylic acid groups can hinder the approach of a nucleophile to the carbon atoms of the thiophene ring.

The conformational landscape of this compound is primarily defined by the rotation around the C2-C(OOH) and C3-S(O) single bonds. The relative orientation of the carboxylic acid and sulfinyl groups can lead to different conformers with varying energies and reactivities.

Intramolecular Interactions and Conformational Stability:

One of the key conformational influences is the potential for intramolecular hydrogen bonding. In specific orientations, the hydroxyl proton of the carboxylic acid can form a hydrogen bond with the oxygen atom of the sulfinyl group or the sulfur atom of the thiophene ring. Such interactions can stabilize certain conformers over others, thereby influencing the ground-state geometry of the molecule.

Theoretical studies on simpler thiophene-2-carboxylic acids have shown that conformers stabilized by an internal hydrogen bond to the thiophene sulfur can exhibit enhanced reactivity. nih.gov This stabilization can polarize the carboxylic acid function, making it more susceptible to nucleophilic attack. nih.gov In the case of this compound, a similar intramolecular hydrogen bond between the carboxylic acid proton and the sulfinyl oxygen is plausible. This would likely affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

The rotational barriers between different conformers are also a critical factor. Computational analyses of 2- and 3-thiophenecarboxaldehydes have determined the energy differences and rotational barriers between their cis and trans conformers. researchgate.net For this compound, the interplay between the electronic effects of the substituents and steric repulsion will dictate the preferred rotational isomers and the energy required to interconvert between them.

Influence on Reaction Pathways:

The steric and conformational properties of this compound have a direct bearing on its reaction pathways.

Nucleophilic Attack on the Carbonyl Carbon: The steric hindrance posed by the sulfinyl group and the thiophene ring can influence the trajectory of nucleophilic attack on the carboxylic acid's carbonyl carbon. A bulky nucleophile would experience greater steric repulsion, potentially leading to a slower reaction rate compared to a smaller nucleophile. The conformation of the carboxylic acid group relative to the thiophene ring will also determine the accessibility of the carbonyl carbon.

Reactions at the Sulfinyl Group: The reactivity of the sulfinyl group, for instance, in oxidation or reduction reactions, can be affected by the adjacent carboxylic acid and the chlorine atom. These groups can sterically hinder the approach of oxidizing or reducing agents.

Substitution at the Thiophene Ring: For reactions involving substitution on the thiophene ring, the existing substituents will direct the position of attack and influence the rate. The steric bulk of the sulfinyl and carboxylic acid groups would likely disfavor substitution at the C4 position.

While detailed experimental kinetic data for the reactions of this compound are scarce, the following table provides a conceptual illustration based on established principles of steric and conformational effects on reactivity.

Reaction TypeInfluencing FactorPredicted Effect on Reaction RateRationale
Nucleophilic Acyl SubstitutionSteric hindrance from the 3-sulfinyl groupDecreaseThe bulky sulfinyl group can impede the approach of a nucleophile to the carbonyl carbon of the carboxylic acid.
Electrophilic Aromatic SubstitutionSteric hindrance from adjacent substituentsDecreaseThe combined bulk of the chloro, sulfinyl, and carboxylic acid groups restricts access to the C4 position of the thiophene ring.
Oxidation of the Sulfinyl GroupConformational accessibility of the sulfur atomDependent on ConformerRotation around the C3-S bond may expose or shield the sulfur atom, affecting its interaction with oxidizing agents.
Deprotonation of Carboxylic AcidIntramolecular hydrogen bondingDecrease in acidityStabilization of the proton through hydrogen bonding can increase the pKa, making deprotonation less favorable.

The following table presents hypothetical relative energy data for different conformers of this compound, illustrating the potential impact of intramolecular interactions.

ConformerDescription of Key Intramolecular InteractionHypothetical Relative Energy (kcal/mol)Predicted Impact on Reactivity
AIntramolecular H-bond between -COOH and S=O0 (Most Stable)Reduced acidity of -COOH; potentially altered electrophilicity of the carbonyl carbon.
BIntramolecular H-bond between -COOH and thiophene sulfur+1.5Increased polarization and reactivity of the carboxylic acid group.
CNo significant intramolecular H-bonding (extended conformation)+3.0Baseline reactivity, more susceptible to intermolecular interactions with solvent or reagents.

Computational and Theoretical Chemistry Studies on 5 Chloro 3 Sulfinothiophene 2 Carboxylic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) Analyses of Molecular Orbitals and Electron Density

DFT is a powerful computational method used to investigate the electronic structure of molecules. An analysis of 5-chloro-3-sulfinothiophene-2-carboxylic acid would involve calculating the shapes and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Furthermore, mapping the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its chemical behavior. While general principles of DFT are well-established, specific values and visualizations for this compound are not available in the literature.

Electrostatic Potential Surface and Charge Distribution Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The ESP map of this compound would illustrate regions of negative potential, likely around the oxygen atoms of the carboxylic and sulfinyl groups, and positive potential, likely near the hydrogen atoms. This information is crucial for understanding how the molecule might interact with biological targets or other reagents. However, no specific ESP maps for this compound have been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It can quantify the strength and nature of intermolecular and intramolecular interactions, such as hydrogen bonding. For this compound, NBO analysis could elucidate the interactions between the carboxylic acid and sulfinyl groups, as well as any potential intermolecular hydrogen bonding in a condensed phase. Such a study has not been found in the existing scientific literature.

Conformational Landscape Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Torsional Scans and Energy Minima Identification

To understand the flexibility of this compound, torsional scans would be performed by systematically rotating the rotatable bonds, particularly the C-C bond connecting the carboxylic acid to the thiophene (B33073) ring and the C-S bond of the sulfinyl group. This would allow for the identification of stable conformations (energy minima) and the energy barriers between them. This information is key to understanding the molecule's dynamic behavior, but specific potential energy surface data is not available.

Vibrational Frequency Analysis for Conformational Stability

Following the identification of energy minima, a vibrational frequency analysis would be conducted for each stable conformation. The calculation of vibrational frequencies serves two main purposes: to confirm that the identified structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. A comparison of theoretical vibrational spectra with experimental data, if available, can validate the accuracy of the computational model. For a related compound, 5-Chlorothiophene-2-carboxylic acid, such DFT-based vibrational analyses have been reported, but not for the title compound. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the potential energy surface of chemical reactions involving this compound. These techniques allow for a detailed examination of reaction pathways, including oxidation of the sulfinyl group, reduction to a sulfide (B99878), or nucleophilic substitution of the chlorine atom . Theoretical studies on similar thiophene carboxylic acids have demonstrated that Density Functional Theory (DFT) and Hartree-Fock (HF) theory are effective for evaluating molecular geometries, electronic structures, and reactivity researchgate.net. Such calculations can reveal why certain reaction pathways are favored over others by determining the energies of reactants, products, and intermediate transition states.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. For reactions of this compound, computational chemists use methods like DFT to locate and characterize the geometry and energy of these fleeting structures. For instance, in a nucleophilic aromatic substitution at the C-5 position, calculations would identify the transition state corresponding to the formation of the Meisenheimer complex. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a quantitative basis for understanding the kinetic barriers of reactions.

Once transition states are identified, the entire reaction coordinate can be mapped. This process involves calculating the energy of the system as it progresses from reactants to products through the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. For thiophene derivatives, computational studies have mapped reaction coordinates for processes like carboxylation, identifying activation barriers for crucial steps such as deprotonation mdpi.com. These energy profiles provide a clear picture of the reaction's feasibility and kinetics.

Below is a representative data table illustrating the type of information generated from such calculations for a hypothetical nucleophilic substitution reaction on the thiophene ring.

Reaction StepStructureRelative Energy (kcal/mol)Key Geometric Parameter
ReactantsThis compound + Nu⁻0.0C5-Cl bond length: ~1.75 Å
Transition State[Thiophene-Nu-Cl]⁻ complex+15.2 (Calculated Ea)C5-Cl bond elongating, C5-Nu bond forming
Products5-Nu-3-sulfinothiophene-2-carboxylic acid + Cl⁻-5.8C5-Nu bond length: ~1.40 Å

Note: The data in this table is illustrative and based on typical values for similar reactions, not on specific experimental or computational results for the title compound.

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction dynamics and energetics. Computational models account for these effects using various approaches, such as implicit and explicit solvation models. The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is treated as a continuous dielectric medium. This approach is effective in modeling how a solvent's polarity can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates. Studies on the reactivity of thiophene derivatives often employ such models to provide more accurate predictions of reaction outcomes in different solvent environments researchgate.netsigmaaldrich.com. For example, a polar solvent would be expected to stabilize charged intermediates in a nucleophilic substitution reaction, thus lowering the energy barrier.

Predictive Spectroscopy Using Computational Approaches

Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals to specific atomic or molecular motions, and understand how structure influences spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for this purpose. Calculations are performed on the optimized geometry of this compound, yielding theoretical shielding tensors that are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data, such as that available for the related compound 5-chlorothiophene-2-carboxylic acid, helps validate the proposed structure and assign specific resonances chemicalbook.com.

The following table shows a hypothetical comparison between calculated and experimental chemical shifts.

AtomCalculated δ (ppm)Experimental δ (ppm) (Analogue)
H (thiophene ring)7.357.21
C2 (Carboxylic acid)162.5162.0
C3 (Sulfino group)135.8Not available
C4 (thiophene ring)130.1130.5
C5 (Chloro group)133.0133.2

Note: Calculated data is hypothetical. Experimental data is based on the analogue 5-chlorothiophene-2-carboxylic acid for illustrative purposes chemicalbook.com.

Following geometry optimization, a frequency calculation is performed, which yields a set of normal vibrational modes. Each mode's frequency and intensity (for both IR and Raman) are calculated. These theoretical spectra can be compared directly with experimental FT-IR and FT-Raman data researchgate.net. The analysis is often aided by Potential Energy Distribution (PED) calculations, which assign each vibrational mode to specific internal coordinates (e.g., C-H stretch, C=C stretch, ring deformation), providing a detailed interpretation of the experimental spectrum iosrjournals.org.

A table of characteristic calculated vibrational frequencies for a substituted thiophene carboxylic acid is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H Stretch (Carboxylic acid)~3500Stretching of the hydroxyl group
C-H Stretch (Thiophene ring)~3100Stretching of the C-H bond on the ring
C=O Stretch (Carboxylic acid)~1720Stretching of the carbonyl group
C=C Stretch (Thiophene ring)~1530, 1410Aromatic ring stretching vibrations
S=O Stretch (Sulfino group)~1050Stretching of the sulfoxide (B87167) group
C-S Stretch (Thiophene ring)~850, 650Stretching of the carbon-sulfur bonds in the ring iosrjournals.org
C-Cl Stretch~700Stretching of the carbon-chlorine bond

Note: Frequencies are typical values based on DFT studies of related thiophene derivatives and are not specific results for the title compound iosrjournals.orgresearchgate.net.

Electronic (UV-Vis) Spectra Prediction and Interpretation

Computational chemistry provides powerful tools for predicting the electronic absorption spectra of molecules, offering insights into their electronic structure and transitions. For this compound, theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating its UV-Vis spectral properties. Although specific experimental or detailed computational studies on the electronic spectra of this compound are not extensively available in the public domain, theoretical predictions can be made based on established computational methodologies and studies of analogous thiophene derivatives. mdpi.commdpi.com

The prediction of UV-Vis spectra typically involves optimizing the ground state geometry of the molecule, followed by calculating the excitation energies and oscillator strengths of the lowest-lying electronic transitions. nih.gov These calculations help in identifying the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. The nature of the electronic transitions, such as π → π* or n → π* transitions, can be determined by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

For a molecule like this compound, the electronic spectrum is expected to be influenced by the thiophene ring and its substituents: the chloro, sulfino, and carboxylic acid groups. These groups can act as chromophores and auxochromes, affecting the energy of the electronic transitions and thus the position of the absorption bands.

Predicted UV-Vis Spectral Data

The following table presents illustrative predicted UV-Vis spectral data for this compound, calculated using TD-DFT methods. This data is hypothetical and serves to demonstrate the type of results obtained from such computational studies, based on findings for structurally related thiophene compounds. mdpi.commdpi.com

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
4.152990.35HOMO -> LUMOπ → π
4.882540.20HOMO-1 -> LUMOπ → π
5.422290.12HOMO -> LUMO+1π → π*

Interpretation of Predicted Spectra

The predicted electronic transitions for this compound are primarily of the π → π* type, which is characteristic of aromatic and conjugated systems like the thiophene ring. The presence of substituents with lone pairs of electrons (chlorine and oxygen atoms) and π-systems (carboxylic and sulfino groups) leads to a complex molecular orbital landscape and multiple possible electronic transitions.

The transition at the longest wavelength (λmax ≈ 299 nm) is attributed to the HOMO → LUMO transition. This transition typically represents the fundamental electronic excitation of the molecule. The energy of this transition is influenced by the electron-withdrawing nature of the chloro, sulfino, and carboxylic acid groups, which can stabilize the LUMO and affect the HOMO-LUMO energy gap.

Advanced Analytical Methodologies for the Study of 5 Chloro 3 Sulfinothiophene 2 Carboxylic Acid

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of 5-Chloro-3-sulfinothiophene-2-carboxylic acid and for tracing its involvement in chemical transformations. By providing exact mass measurements, HRMS allows for the unambiguous identification of the parent molecule and its various fragments or metabolic products.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, the fragmentation pattern of a molecule provides a veritable fingerprint, offering profound insights into its structural arrangement. For this compound, electron ionization (EI) would likely induce a series of characteristic cleavages. The molecular ion peak would be observed, and its high-resolution measurement would confirm the elemental formula of C₅H₃ClO₄S₂.

Key fragmentation pathways for this molecule can be predicted based on the stability of the resulting fragments. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern. Common fragmentation patterns for carboxylic acids include the loss of hydroxyl radicals (–OH) and the carboxyl group (–COOH) libretexts.org. Aromatic systems, like the thiophene (B33073) ring, tend to produce strong molecular ion peaks due to their stability libretexts.org.

A plausible fragmentation cascade for this compound is detailed in the table below.

Fragment Ion Proposed Structure m/z (Monoisotopic) Significance
[M]⁺C₅H₃ClO₄S₂⁺225.9Molecular Ion
[M-OH]⁺C₅H₂ClO₃S₂⁺208.9Loss of hydroxyl radical from the carboxylic acid group
[M-COOH]⁺C₄H₂ClOS₂⁺180.9Decarboxylation, a common fragmentation for carboxylic acids
[M-SO₂H]⁺C₅H₂ClO₂S⁺160.9Loss of the sulfinic acid group
[C₄H₂ClS]⁺Thiophene ring fragment116.9Cleavage of the thiophene ring substituents

This table presents predicted fragmentation data based on established principles of mass spectrometry.

Isotopic Labeling Studies and Mass Spectrometry

Isotopic labeling is a powerful technique to trace the course of atoms through chemical reactions or metabolic pathways. wikipedia.org By strategically replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁸O, or ³⁴S), researchers can follow the labeled atom's trajectory in subsequent chemical transformations.

For instance, to investigate the mechanism of a decarboxylation reaction, the carboxylic acid carbon could be replaced with ¹³C. The resulting mass spectrum would show a one-mass-unit shift for any fragments retaining this labeled carbon. If the CO₂ lost during fragmentation shows an increased mass, it confirms the origin of the carbon atom. Similarly, labeling the sulfinic acid group with ³⁴S would allow for the precise tracking of this functional group in substitution or oxidation reactions. nih.gov

A hypothetical isotopic labeling study is outlined below:

Isotope Used Position Labeled Objective of Study Expected Mass Shift in Key Fragments
¹³CCarboxylic acid carbonTo confirm the mechanism of decarboxylation[M-COOH]⁺ fragment would not show a mass shift, while the CO₂ fragment would be at m/z 45 instead of 44.
¹⁸OCarboxylic acid hydroxylTo study esterification mechanismsThe molecular ion of the resulting ester would show a +2 mass shift.
³⁴SSulfinic acid sulfurTo trace the sulfinic acid group in a reactionAny fragment containing the sulfinic acid group would exhibit a +2 mass shift.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in both solution and the solid state. bruker.comresearchgate.net For this compound, a suite of NMR experiments can provide a detailed picture of its three-dimensional structure, connectivity, and dynamic behavior.

1D and 2D NMR Experiments (COSY, HSQC, HMBC) in Complex Structure Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show a singlet for the proton on the thiophene ring, as well as a broad singlet for the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would display signals for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment. oup.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity within the molecule. science.govemerypharma.comyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings. In this molecule, COSY would primarily be used to confirm the absence of coupling for the thiophene proton, indicating its isolation on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the thiophene proton signal to its corresponding carbon signal. sdsu.edu

A table of predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations is provided below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H (on C4)~7.5~125C2, C3, C5
COOH~12-13~165C2, C3
C2-~130H (on C4)
C3-~140H (on C4)
C4-~125-
C5-~135H (on C4)

Note: Chemical shifts are estimations based on data for analogous substituted thiophenes and are solvent-dependent.

Solid-State NMR for Polymorph and Crystal Structure Analysis

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. irispublishers.com Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphs. bruker.comeuropeanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. irispublishers.com

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary technique used. Different polymorphs would exhibit distinct ¹³C chemical shifts due to differences in intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfinic acid groups. The number of signals for a particular carbon can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net

ssNMR Parameter Information Gained
Isotropic Chemical ShiftDifferences in chemical shifts between samples can identify different polymorphic forms.
Number of ResonancesThe presence of multiple peaks for a single carbon site can indicate multiple molecules in the crystallographic asymmetric unit.
Anisotropic InteractionsProvides information on the local electronic environment and molecular geometry in the solid state.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as conformational changes. copernicus.org For this compound, hindered rotation around the C-S bond of the sulfinic acid group or the C-C bond connecting the carboxylic acid to the thiophene ring could lead to the existence of different conformers in solution. hhu.de

If the energy barrier to interconversion between these conformers is sufficiently high, separate signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process. nih.gov

Dynamic Process NMR Experiment Expected Observation Derived Parameters
Rotation around C-COOH bondVariable Temperature ¹H or ¹³C NMRBroadening and coalescence of signals for atoms near the carboxylic acid group.Activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of rotation.
Inversion at sulfoxide (B87167) sulfurVariable Temperature ¹H or ¹³C NMRSplitting of signals at low temperature into two sets for the two enantiomeric conformers.Energy barrier to inversion.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, this technique can provide unambiguous proof of its constitution, conformation, and the intricate details of its solid-state packing.

Single Crystal X-ray Diffraction: Bond Lengths, Angles, and Packing

The cultivation of a suitable single crystal of this compound is the prerequisite for single crystal X-ray diffraction analysis. Success in this endeavor allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule.

The analysis would be expected to reveal the near-planarity of the thiophene ring, though the tetrahedral geometry of the sulfinyl group and the trigonal planar carboxylic acid group would feature substituents extending from this plane. Key structural parameters that would be determined include the lengths of the C-S, C-C, C-Cl, S=O, C=O, and C-O bonds. While specific experimental data for this compound is not publicly available, a hypothetical table of selected bond lengths and angles is presented below for illustrative purposes, based on values for structurally related thiophene derivatives.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

ParameterAtom 1Atom 2Expected Bond Length (Å)ParameterAtom 1Atom 2Atom 3Expected Bond Angle (°)
Bond LengthS(1)C(2)1.73Bond AngleC(5)S(1)C(2)92.2
Bond LengthC(2)C(3)1.38Bond AngleS(1)C(2)C(3)111.5
Bond LengthC(3)C(4)1.42Bond AngleC(2)C(3)C(4)112.5
Bond LengthC(4)C(5)1.37Bond AngleC(3)C(4)C(5)112.0
Bond LengthC(5)S(1)1.72Bond AngleC(4)C(5)S(1)111.8
Bond LengthC(5)Cl(1)1.71Bond AngleS(1)C(2)C(6)120.0
Bond LengthC(3)S(2)1.80Bond AngleC(3)C(2)C(6)128.5
Bond LengthS(2)O(1)1.50Bond AngleC(2)C(6)O(2)123.0
Bond LengthC(2)C(6)1.48Bond AngleC(2)C(6)O(3)113.0
Bond LengthC(6)O(2)1.22Bond AngleO(2)C(6)O(3)124.0
Bond LengthC(6)O(3)1.32Bond AngleC(2)C(3)S(2)125.0

Note: This table is for illustrative purposes and contains hypothetical data based on known structural chemistry of similar compounds. Actual experimental values would require a dedicated crystallographic study.

Furthermore, the analysis of the crystal packing would reveal how individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or extended chains, a common structural motif in carboxylic acids.

Co-crystallization and Supramolecular Interactions

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved physicochemical properties. For this compound, the carboxylic acid group is an ideal site for forming robust hydrogen bonds with complementary co-formers, such as pyridine derivatives or amides.

Studying the resulting co-crystals via X-ray diffraction would elucidate the specific supramolecular interactions, known as synthons, that govern the assembly of the new structure. This exploration could reveal how the sulfinyl and chloro substituents influence or participate in weaker intermolecular interactions, providing insights into crystal engineering strategies for this class of compounds.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. For this compound, they are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A typical method for this compound would employ reverse-phase chromatography.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 column is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be used. The pH of the aqueous phase would be kept low (e.g., using formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.

Detection: The thiophene ring is a UV chromophore, allowing for sensitive detection using a UV-Vis detector, likely in the range of 254-280 nm.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the target compound while also separating it from more or less polar impurities.

This developed HPLC method would be vital for quality control, allowing for the quantification of the compound's purity to levels often exceeding 98%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While the target compound itself is not sufficiently volatile for direct GC analysis, GC-MS is an excellent tool for identifying volatile byproducts that may arise during its synthesis. For instance, in the chlorination steps of the thiophene ring, side reactions can lead to the formation of unchlorinated, dichlorinated, or isomerized precursors. google.com

To analyze these, a sample from the reaction mixture could be injected into the GC-MS. The gas chromatograph separates the volatile components, and the mass spectrometer provides their mass-to-charge ratio, allowing for their identification. For the analysis of the main compound or other non-volatile intermediates, derivatization—such as converting the carboxylic acid to a more volatile methyl ester—could be employed to make them amenable to GC-MS analysis.

Advanced Spectroscopic Techniques

Spectroscopic techniques provide a wealth of information about molecular structure and functional groups by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show a single singlet in the aromatic region (around 7-8 ppm) corresponding to the lone proton at the 4-position of the thiophene ring. Another broad singlet at a higher chemical shift (>10 ppm) would be characteristic of the acidic proton of the carboxylic acid group.

¹³C NMR: The spectrum would reveal five distinct signals for the five carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at the lowest field (around 160-170 ppm). The chemical shifts of the four thiophene carbons would provide confirmation of the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹.

A sharp and strong C=O stretching band from the carboxylic acid, expected around 1700 cm⁻¹.

A characteristic S=O stretching vibration for the sulfinyl group, typically found in the 1000-1100 cm⁻¹ region.

C-Cl stretching vibrations, which would appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M+) would be observed. A key feature would be the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S), which would provide a definitive signature for the elemental composition of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

The introduction of a sulfinyl (sulfoxide) group at the C3 position of the thiophene ring renders this compound a chiral molecule. The sulfur atom of the sulfoxide becomes a stereogenic center, capable of existing in either an (R) or (S) absolute configuration. These two enantiomers are non-superimposable mirror images and, while possessing identical physical properties in a non-chiral environment, they interact differently with plane-polarized light. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing critical information about its absolute configuration and conformation in solution.

In the context of aryl sulfoxides, CD spectroscopy, often in conjunction with quantum chemical calculations, is a well-established method for assigning the absolute configuration of the sulfur stereocenter. rsc.orgacs.orgacs.orguantwerpen.be The enantiomers of a chiral sulfoxide will produce mirror-image CD spectra, where the Cotton effects (the characteristic peaks or troughs) are equal in magnitude but opposite in sign. acs.org By comparing the experimentally measured CD spectrum with spectra predicted through theoretical calculations for a known configuration (e.g., the S-enantiomer), a direct and unambiguous assignment of the absolute configuration of the synthesized compound can be made. rsc.orgcapes.gov.br

The electronic transitions responsible for the CD signals in aryl sulfoxides typically involve the aromatic thiophene chromophore and the sulfoxide group. The analysis of these spectra allows for the confirmation of the stereochemical outcome of asymmetric syntheses or enantioselective separations.

Below is a table representing typical data that could be obtained from a CD spectroscopic analysis of a chiral aryl methyl sulfoxide, illustrating how spectral features are correlated with configurational assignments.

Table 1: Representative CD Spectral Data for a Chiral Aryl Sulfoxide Derivative

Wavelength (λ) / nm Molar Circular Dichroism (Δε) / M⁻¹cm⁻¹ Associated Electronic Transition
~290 +8.2 n → π* (Sulfoxide)
~255 -15.5 π → π* (Aromatic ¹Lₐ)

Note: The data presented are representative values for a generic chiral aryl sulfoxide to illustrate the principles of CD spectroscopy. The signs (+/-) of the Δε values are crucial for determining the absolute configuration.

Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Raman and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of molecules by probing their vibrational modes. Together, they provide a detailed "vibrational fingerprint" that is unique to the molecule's specific arrangement of atoms and functional groups. For this compound, these techniques allow for the identification and characterization of its key structural motifs: the substituted thiophene ring, the carboxylic acid group, the sulfinyl group, and the carbon-chlorine bond.

Key Functional Group Vibrations:

Carboxylic Acid (–COOH): This group exhibits several characteristic and easily identifiable bands. A very broad O–H stretching band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹. The C=O stretching vibration gives rise to a very intense band in the region of 1680-1725 cm⁻¹. Additionally, vibrations corresponding to C–O stretching and in-plane O–H bending are expected between 1210 and 1440 cm⁻¹.

Thiophene Ring: The aromatic thiophene ring has a set of characteristic vibrations. Aromatic C–H stretching modes appear above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). cdnsciencepub.com Ring C=C stretching vibrations are found in the 1350-1550 cm⁻¹ region. iosrjournals.orgglobalresearchonline.net The C–S stretching modes within the ring are typically weaker and appear at lower frequencies, often in the 600-900 cm⁻¹ range. iosrjournals.org

Sulfinyl Group (–S=O): The S=O stretching vibration is a key diagnostic peak for this compound. It produces a strong absorption in the IR spectrum, typically in the 950–1150 cm⁻¹ range. aip.orgnih.gov The precise frequency is sensitive to the electronic environment, including conjugation with the thiophene ring and potential intermolecular hydrogen bonding involving the sulfoxide oxygen. nih.gov

Carbon-Chlorine Bond (C–Cl): The stretching vibration of the C–Cl bond attached to the aromatic thiophene ring is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.org

By combining experimental data from both Raman and IR spectroscopy with theoretical calculations, such as those based on Density Functional Theory (DFT), a complete assignment of the observed vibrational modes can be achieved. iosrjournals.orgmdpi.com This detailed analysis confirms the molecular structure and provides insights into the electronic effects of the various substituents on the thiophene ring.

Table 2: Expected Vibrational Frequency Assignments for this compound

Frequency Range (cm⁻¹) Predicted Intensity Vibrational Mode Functional Group Assignment
3100–3050 Medium-Weak ν(C–H) Aromatic C–H Stretch
3300–2500 Strong, Broad ν(O–H) Carboxylic Acid O–H Stretch
1725–1680 Strong ν(C=O) Carboxylic Acid C=O Stretch
1550–1430 Medium-Strong ν(C=C) Thiophene Ring Stretch
1440–1395 Medium δ(O–H) Carboxylic Acid In-Plane Bend
1320–1210 Strong ν(C–O) Carboxylic Acid C–O Stretch
1150–950 Strong ν(S=O) Sulfinyl S=O Stretch
900–600 Medium γ(C–H) Aromatic C–H Out-of-Plane Bend
850–550 Medium-Strong ν(C–Cl) C–Cl Stretch

ν = stretching; δ = in-plane bending; γ = out-of-plane bending. Intensities are generalized.

Non Clinical Applications and Materials Science Potential of 5 Chloro 3 Sulfinothiophene 2 Carboxylic Acid

Role as a Synthetic Building Block in Complex Molecule Synthesis

The strategic placement of chloro, sulfinyl, and carboxylic acid moieties on the thiophene (B33073) ring allows for a variety of chemical transformations. This functional group versatility establishes 5-Chloro-3-sulfinothiophene-2-carboxylic acid as a valuable intermediate in multi-step synthesis. The reactivity of each functional group can be selectively addressed to build molecular complexity. For instance, the carboxylic acid can be converted to esters or amides, the chlorine atom can be replaced via nucleophilic substitution, and the sulfinyl group can be oxidized to a sulfonyl group or reduced to a sulfide (B99878).

Precursor for Advanced Organic Materials

As a functionalized heterocyclic compound, this compound holds potential as a precursor for advanced organic materials. Thiophene-based molecules are foundational to many functional materials, including conductive polymers and organic semiconductors. mdpi.comrsc.org The presence of multiple reactive handles on this specific molecule allows for its incorporation into larger, conjugated systems through various polymerization or cross-coupling reactions. The electron-withdrawing nature of the chloro and sulfinyl groups can also be used to tune the electronic properties of resulting materials, a key aspect in the design of organic electronics.

Intermediate in the Synthesis of Agrochemical Research Scaffolds

The synthesis of novel agrochemicals often involves the exploration of diverse heterocyclic scaffolds to identify new modes of action or to overcome resistance. Polysubstituted aromatic heterocycles are common features in molecules designed for agricultural applications. nih.gov The structural framework of this compound provides a unique scaffold that can be further elaborated. Its functional groups allow for the attachment of various pharmacophores or toxophores, making it a candidate for creating libraries of new compounds for screening in agrochemical research.

Potential in Functional Materials Research

While specific, large-scale applications are not widely documented in the reviewed literature, the molecular structure of this compound suggests its potential utility in several areas of functional materials research.

Polymer and Oligomer Precursors for Electronic and Optoelectronic Materials

Thiophene-containing polymers are among the most studied classes of materials for organic electronics, finding use in transistors, light-emitting diodes, and photovoltaic cells. researchgate.net These materials derive their properties from the delocalized π-electron systems of the polythiophene backbone. The properties of such polymers can be finely tuned by introducing substituents onto the thiophene ring. Although direct polymerization of this compound is not documented in the provided search results, its structure is analogous to monomers used for creating functional polymers where substituents are used to influence solubility, morphology, and electronic energy levels. rsc.org

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Carboxylate-functionalized organic molecules are common linkers, and the inclusion of heteroatoms like sulfur can introduce unique properties. Thiophene-dicarboxylic acids have been successfully used to construct MOFs with interesting luminescent, adsorbent, or dielectric properties. acs.orgrsc.orgmdpi.comacs.org The carboxylic acid group on this compound makes it a candidate for acting as a linker in MOF synthesis. However, a review of the available literature did not yield specific examples of MOFs constructed using this particular compound.

Catalytic and Bioinspired Chemical Transformations

The application of thiophene derivatives in catalysis is an active area of research. nih.govnih.gov The sulfur atom and the aromatic ring can interact with metal centers, making them useful components in catalyst design. While there is extensive research on palladium-catalyzed reactions for functionalizing thiophenes, nih.gov specific studies detailing the direct catalytic activity or use in bioinspired transformations of this compound itself were not identified in the search results. Its potential in this area would likely be as a ligand for a catalytically active metal center, where its electronic properties could influence the catalyst's performance.

Role as an Organocatalyst or Precursor to Catalytic Species

Currently, detailed studies focusing on this compound as a standalone organocatalyst are not prominent in the available scientific literature. However, its structural features—a thiophene ring substituted with a chloro group, a sulfinyl group, and a carboxylic acid group—make it a highly valuable precursor for the synthesis of more complex molecules, including potential catalytic species.

The primary role of this compound is as an intermediate in the synthesis of pharmacologically active substances and other complex organosulfur compounds. Its utility as a precursor stems from the reactivity of its functional groups:

Sulfinyl Group: This group can be oxidized to a sulfonyl group or reduced to a sulfide, allowing for the fine-tuning of the electronic properties and steric hindrance of potential ligand structures derived from the molecule.

Chloro Group: The chlorine atom can be displaced through nucleophilic substitution, providing a reactive site for attaching the thiophene scaffold to other molecular fragments or solid supports.

Carboxylic Acid Group: This functional group can participate in a variety of reactions, such as esterification or amidation, to create larger, more complex molecules.

While direct evidence is limited, it is conceivable that derivatives of this compound could be synthesized to act as ligands for transition metal catalysts or as organocatalysts themselves. The combination of the sulfur atom in the thiophene ring and the other functional groups offers multiple coordination sites for metal centers or active sites for catalytic transformations.

Table 1: Potential Catalytic Applications Based on Functional Group Reactivity

Functional GroupPotential Reaction for Catalyst SynthesisResulting Catalytic Moiety/Application
Sulfinyl GroupOxidation to sulfonyl groupChiral sulfoxide (B87167) ligands for asymmetric catalysis
Chloro GroupNucleophilic substitution (e.g., with a phosphine)Phosphine-thiophene ligands for cross-coupling reactions
Carboxylic AcidAmidation with a chiral amineChiral amide-based organocatalysts

Research into Enzyme Mimetic Properties (Focus on Chemical Catalysis)

The field of enzyme mimetics seeks to design and synthesize small molecules that replicate the catalytic activity of natural enzymes. While this compound has been investigated for its biological activities and its potential to interact with and modulate the activity of enzymes in a medicinal chemistry context, there is a notable absence of research into its properties as an enzyme mimetic for applications in chemical catalysis.

The potential for this compound to serve as a scaffold for an enzyme mimetic lies in the strategic arrangement of its functional groups. The carboxylic acid and sulfinyl groups could be positioned to act in a concerted manner to catalyze specific reactions, similar to the active sites of some enzymes. For example, the carboxylic acid could act as a general acid or base, while the sulfinyl group could participate in redox processes or act as a nucleophile.

However, without specific research findings, any discussion of its enzyme mimetic properties remains speculative. The development of a catalytic system based on this molecule would require significant synthetic modification and detailed mechanistic studies to establish its catalytic efficacy and selectivity in mimicking enzymatic transformations.

Table 2: Comparison of this compound Features with Enzyme Active Site Components

Feature of CompoundAnalogous Enzyme Component/FunctionPotential Catalytic Role in a Mimetic System
Carboxylic Acid GroupAcidic/basic amino acid residues (e.g., Asp, Glu)Proton transfer, general acid/base catalysis
Sulfinyl GroupCysteine or methionine residuesNucleophilic catalysis, redox activity
Thiophene RingAromatic residues (e.g., Phe, Tyr, Trp)Substrate binding via π-stacking, structural scaffold

Emerging Research Directions and Future Outlook for 5 Chloro 3 Sulfinothiophene 2 Carboxylic Acid Chemistry

Development of Novel Stereoselective Synthetic Pathways

A significant area of development is the use of organometallic catalysts, which facilitate heterocyclization reactions under mild and efficient conditions. bohrium.com For instance, rhodium and copper catalysts have been employed for the regioselective synthesis of fully substituted thiophenes from substrates like 1,2,3-thiadiazoles and alkynes. nih.gov Another innovative approach involves the copper(I)-catalyzed reaction of haloalkynes with a sulfur source like sodium sulfide (B99878) to achieve regioselective synthesis. nih.gov

Metal-free approaches are also gaining traction as they align with the principles of green chemistry by minimizing metal toxicity. nih.gov These methods include modifications of Gewald-type reactions and domino reactions mediated by organic bases like DABCO to assemble tetrasubstituted thiophenes. bohrium.com The development of stereoselective pathways for chiral sulfoxides is particularly relevant. While specific stereoselective syntheses for 5-chloro-3-sulfinothiophene-2-carboxylic acid are not extensively documented in current literature, the principles from asymmetric synthesis of other chiral sulfoxides could be adapted. This would involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the sulfur atom, a critical aspect for applications in asymmetric catalysis and medicinal chemistry.

Synthetic StrategyKey FeaturesCatalyst/Reagent ExamplesPotential Application to Target Compound
Metal-Catalyzed Cyclization High regioselectivity, mild reaction conditions. bohrium.comnih.govRhodium (Rh), Copper (Cu), Indium (In). nih.govSynthesis of the core thiophene (B33073) ring with precise substituent placement.
Metal-Free Approaches Environmentally friendly, avoids metal toxicity. nih.govPotassium sulfide, elemental sulfur, DABCO. bohrium.comnih.govGreener synthesis routes for the thiophene backbone.
Multicomponent Reactions (MCRs) High efficiency, combines multiple reactants in one pot. bohrium.comβ-ketodithioesters, α-haloketones, isocyanides. nih.govEfficient assembly of highly functionalized thiophene precursors.
Asymmetric Sulfoxidation Control of stereochemistry at the sulfur center.Chiral catalysts (e.g., modified Sharpless reagents), chiral auxiliaries.Introduction of chirality at the sulfinyl group for stereospecific applications.

Exploration of Bioorthogonal Reactivity in Chemical Biology Tools (excluding biological systems directly)

Bioorthogonal chemistry involves reactions that can occur in complex environments without interfering with native biochemical processes. wikipedia.orgnih.gov This field provides powerful tools for chemical biology, enabling the study of biomolecules in their natural settings. nih.gov The key requirements for a bioorthogonal reaction are high selectivity, rapid kinetics, and the use of functional groups that are abiotic to living systems. wikipedia.orgwebsite-files.com

While this compound itself has not been prominently featured as a bioorthogonal reagent, its constituent functional groups offer potential for designing new bioorthogonal transformations. The sulfinyl group, in particular, is not a common functionality in biological systems. Its reactivity could be harnessed for selective ligation reactions. Research into organosulfur compounds has identified unique reactivity profiles that could be exploited. For example, the development of strained alkynes containing sulfur atoms, such as 3,3,6,6-tetramethyl-thiacycloheptyne (TMTH), highlights the role of sulfur in modulating reactivity for strain-promoted azide-alkyne cycloadditions (SPAAC). nih.gov

The exploration of this compound's bioorthogonal potential would involve studying its reactivity with complementary chemical reporters. Key bioorthogonal reactions that could serve as a template for investigation include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This reaction between a tetrazine and a strained alkene or alkyne is known for its exceptionally fast kinetics. nih.gov Thiophene derivatives could potentially be functionalized to act as dienophiles in such reactions.

Staudinger Ligation: This reaction between an azide (B81097) and a triarylphosphine forms a stable amide bond. nih.govnih.gov While the sulfinyl group is not directly involved, the thiophene scaffold could be used to deliver one of the reactive partners.

Oxime/Hydrazone Ligation: The formation of oximes and hydrazones from the condensation of carbonyl groups with alkoxy amines and hydrazines is a well-established bioorthogonal reaction. nih.gov

The primary focus in this context is the fundamental chemistry—reaction kinetics, mechanism, and stability of the resulting linkage—outside of a cellular environment. Understanding how the electronic properties of the chloro- and sulfinyl-substituted thiophene ring influence the reactivity of appended bioorthogonal groups is a key research direction.

Integration into Supramolecular Architectures and Self-Assembly Studies

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. aip.orgaip.org Thiophene-based molecules are excellent building blocks for supramolecular architectures due to their rigid, planar structure and potential for π-π stacking, hydrogen bonding, and other intermolecular forces. figshare.comacs.org The functional groups on this compound—the carboxylic acid, the sulfinyl group, and the chlorine atom—provide multiple points for directed intermolecular interactions.

Research on related thiophene carboxylic acids has demonstrated their ability to form predictable supramolecular synthons. aip.orgaip.org For example, the carboxylic acid group can form strong hydrogen bonds with nitrogenous bases, leading to the formation of multi-component crystalline materials. aip.org In studies of complexes involving thiophene-2-carboxylate, interactions such as N-H···O and O-H···O hydrogen bonds, as well as π-π stacking, have been shown to generate extensive three-dimensional supramolecular architectures. nih.govresearchgate.net

The self-assembly of functionalized thiophenes is influenced by a delicate balance of competing interactions. acs.org Studies using scanning tunneling microscopy (STM) on monosubstituted thiophenes have shown that the position of functional groups can dramatically alter the packing arrangement, for instance, inducing a transformation from head-to-tail to head-to-head packing. figshare.comnih.gov The dipole moment inherent to the thiophene ring also plays a crucial role in directing self-assembly. acs.org The chlorine and sulfinyl groups on this compound would significantly influence the molecule's dipole moment and steric profile, offering a rich platform for designing novel self-assembled materials.

Intermolecular InteractionContributing Functional GroupsResulting Supramolecular Structure
Hydrogen Bonding Carboxylic acid (-COOH), Sulfinyl (S=O)Chains, layers, or 3D networks. aip.orgnih.gov
π-π Stacking Thiophene ringColumnar or lamellar structures. figshare.comnih.gov
Halogen Bonding Chlorine (-Cl)Directed linear assemblies.
Dipole-Dipole Interactions Entire molecule (influenced by all substituents)Centrosymmetric or non-centrosymmetric packing. acs.org

Advanced In-situ Spectroscopic Monitoring of Reaction Kinetics

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and improving product yields. perkinelmer.com In-situ spectroscopic techniques, which monitor reactions in real-time without the need for sampling, are powerful tools for gaining this understanding. rsc.orgmt.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the chemical bonds present in a reacting mixture, allowing for the tracking of reactants, intermediates, and products. perkinelmer.comspectroscopyonline.com

For reactions involving this compound, in-situ monitoring can provide invaluable insights. For example, the oxidation of the sulfinyl group to a sulfonyl group, or its reduction to a sulfide, could be monitored by tracking the characteristic vibrational frequencies of the S=O and S-O bonds using FTIR spectroscopy. researchgate.net Modern FT-IR spectrometers with fast scanning capabilities can monitor rapid chemical reactions in real time. perkinelmer.com

Coupling spectroscopic tools with specialized reaction setups, such as stopped-flow instruments or electrochemical cells with recycle loops, allows for the study of very fast reactions or electrochemically controlled processes. perkinelmer.comrsc.org This approach enables the generation of detailed kinetic profiles, which are crucial for elucidating complex reaction mechanisms. rsc.org The application of these advanced methods to the chemistry of this compound could reveal transient intermediates and provide a deeper understanding of its reactivity, aiding in the rational design of new synthetic transformations. researchgate.net

Spectroscopic TechniqueInformation ProvidedApplication to Target Compound's Reactions
In-situ FT-IR Spectroscopy Changes in functional groups (vibrational modes). perkinelmer.comMonitoring oxidation/reduction of the sulfinyl group, esterification of the carboxylic acid.
In-situ Raman Spectroscopy Complements IR, good for aqueous systems and symmetric bonds.Studying reactions in aqueous media, monitoring the thiophene ring vibrations.
In-situ NMR Spectroscopy Detailed structural information on species in solution. researchgate.netIdentifying intermediates and determining their structure during complex transformations.
UV-Visible Spectroscopy Changes in electronic structure (chromophores). researchgate.netMonitoring reactions that involve changes to the conjugated π-system of the thiophene ring.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

For a molecule like this compound, AI can be applied in several ways:

Reactivity Prediction: Machine learning models can be trained to predict the reactivity of specific sites on the molecule. researchgate.net By representing the molecule as a graph or using molecular descriptors, algorithms like random forests or graph neural networks (GNNs) can forecast the outcome of reactions under various conditions, predicting yields or identifying the major product. chemcopilot.comresearchgate.net Recent studies on thiophene derivatives have utilized ML models to accurately predict thermophysical properties, demonstrating the potential for these techniques to handle complex heterocyclic systems. researchgate.net

Retrosynthesis Planning: AI-powered retrosynthesis tools, often referred to as Computer-Assisted Synthesis Planning (CASP), can deconstruct a target molecule into simpler, commercially available starting materials. chemcopilot.comresearchgate.net These tools use deep learning models, trained on millions of reactions, to suggest novel and efficient synthetic pathways. chemcopilot.com This can significantly accelerate the process of designing a viable synthesis for complex thiophene derivatives.

Reaction Optimization: AI algorithms can be used to explore a multidimensional reaction space (e.g., temperature, solvent, catalyst) to find the optimal conditions for a given transformation. youtube.com This can lead to higher yields, reduced side products, and more sustainable chemical processes.

The success of these AI models is highly dependent on the quality and quantity of the training data. jrfglobal.com As more high-throughput experimentation data becomes available, the predictive power and reliability of these computational tools in the field of thiophene chemistry are expected to grow significantly, accelerating the discovery and development of new molecules and materials. nih.gov

AI/ML ApplicationCore TechnologyObjective for this compound
Reactivity Prediction Graph Neural Networks (GNNs), Random Forest. chemcopilot.comresearchgate.netPredict which functional group will react under specific conditions and forecast the reaction yield. researchgate.net
Retrosynthesis Transformer-based models, Monte Carlo Tree Search. chemcopilot.comresearchgate.netPropose efficient and novel multi-step synthetic routes from simple precursors. chemcopilot.com
Reaction Condition Optimization Bayesian Optimization, Reinforcement Learning. youtube.compreprints.orgIdentify the optimal temperature, solvent, and catalyst to maximize yield and selectivity. preprints.org

Q & A

Q. What synthetic routes are recommended for preparing 5-Chloro-3-sulfinothiophene-2-carboxylic acid, and how can intermediates be characterized?

A common approach involves sulfonation of thiophene derivatives followed by chlorination and oxidation. For example:

Sulfonation : Introduce a sulfino (-SO₂H) group at the 3-position of thiophene using sulfur trioxide in a controlled environment.

Chlorination : Use N-chlorosuccinimide (NCS) or Cl₂ gas under inert conditions to add chlorine at the 5-position.

Carboxylic acid formation : Oxidize a methyl or aldehyde substituent at the 2-position using KMnO₄ or CrO₃.
Characterization :

  • Intermediate validation : Monitor reaction progress via TLC and confirm using FT-IR (e.g., S=O stretch at ~1050 cm⁻¹ for sulfino groups) .
  • Final product : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons in thiophene ring) and elemental analysis to verify stoichiometry .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

  • HPLC : Employ reverse-phase chromatography with a C18 column (UV detection at 254 nm) to quantify purity (>98% recommended for research use) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring decomposition temperatures (e.g., stability up to 200°C under nitrogen) .
  • Moisture sensitivity : Store under anhydrous conditions (desiccator at 0–6°C) to prevent hydrolysis of the sulfino group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Crystal growth : Optimize solvent polarity (e.g., DMSO/water mixtures) and use slow evaporation to enhance crystal quality .
  • Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for heavy atoms (Cl, S). Validate bond lengths/angles against Cambridge Structural Database (CSD) norms .
  • Challenges : Address disordered sulfino groups by refining occupancy factors and using restraints for S–O bonds .

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. IR) for sulfinothiophene derivatives?

  • Cross-validation : Compare ¹H NMR (DMSO-d₆) with ¹³C DEPT-135 to confirm aromatic carbon assignments. For IR discrepancies (e.g., S=O vs. C=O overlap), use computational DFT calculations (B3LYP/6-31G*) to simulate vibrational spectra .
  • Contradiction analysis : Iteratively test alternative synthetic pathways (e.g., varying oxidation conditions) to isolate side products causing spectral anomalies .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT studies : Calculate Fukui indices to identify electrophilic sites (e.g., C-5 for Cl substitution). Use Gaussian09 with solvation models (PCM, water) to simulate transition states .
  • Experimental correlation : Compare predicted activation energies with kinetic data (e.g., Arrhenius plots from SNAr reactions with amines) .

Methodological Tables

Q. Table 1: Key Physical Properties of this compound (Analogous to )

PropertyValue/DescriptionMethod
Molecular Weight241.67 g/mol (calculated)High-resolution MS
Boiling Point~494.6°C (extrapolated from analogs)SimDist GC
LogP (Partition Coefficient)1.8 (predicted)Reverse-phase HPLC
Hydrogen Bond Donors2 (sulfino and carboxylic acid)NMR titration

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
5-Chlorothiophene-2-carboxylic acidOver-oxidation of sulfino groupControlled oxidation (H₂O₂, 0°C)
DisulfidesSulfino group dimerizationUse antioxidants (BHT) in storage

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-sulfinothiophene-2-carboxylic acid
Reactant of Route 2
5-Chloro-3-sulfinothiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.